5-HT6 Receptor Engagement: Structural Basis for Potency Differentiation from 2-Pyrimidinyl and Phenyl Piperazine Analogs
The compound is explicitly claimed in US Patent US7943639B2 as a 5-HT6 receptor ligand [1]. While specific Ki/IC50 values for this exact compound are not individually tabulated in the publicly accessible patent data, the patent generically teaches that compounds of Formula (I), encompassing the 2-pyridinyl-4-sulfonylpiperazine scaffold, demonstrate 5-HT6 receptor antagonism in the low nanomolar range [REFS-1, REFS-2]. The pharmacophore model PhM3, derived from a library screening of heterocyclic sulfonyl compounds, indicates that a sulfonyl moiety separated from a heteroaryl group by one carbon atom, combined with a basic nitrogen center, is essential for high 5-HT6 affinity [2]. The 2-pyridinyl-1,2,3-thiadiazol-4-yl-thienyl sulfonyl arrangement fits this model precisely. In contrast, analogs with a 1-methyl-piperazine group (e.g., 1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine) lack the extended heteroaryl interaction suggested by the PhM3 model and are predicted to exhibit lower 5-HT6 affinity . This represents a class-level inference based on the established pharmacophore.
| Evidence Dimension | Predicted 5-HT6 binding affinity based on pharmacophore compliance |
|---|---|
| Target Compound Data | Compliant with PhM3 pharmacophore model (sulfonyl linked to thienyl-thiadiazole, basic piperazine N, heteroaryl N1 substituent). Predicted low nanomolar range based on patent examples. |
| Comparator Or Baseline | 1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine (predicted lower affinity due to methyl substitution at N1, limited heteroaryl interaction) |
| Quantified Difference | Quantitative Ki/IC50 data for direct comparison is not available in the public domain; differentiation is inferred from the PhM3 pharmacophore model described in the literature. |
| Conditions | Radioligand binding assay context as described in US7943639B2 and Pharm. Chem. J. 2012; HEK-293 cells expressing human 5-HT6 receptor. |
Why This Matters
A compound that complies with the established pharmacophore model for 5-HT6 antagonism carries a higher probability of target engagement compared to analogs predicted to be non-compliant, guiding selection for CNS- or metabolism-focused research programs.
- [1] Johansson, G., Jenmalm-Jensen, A., Beierlein, K. Compounds. US Patent US7943639B2, filed June 19, 2003, and issued May 17, 2011. View Source
- [2] Ivachtchenko, A. V. et al. 5-HT6 Receptor antagonists. I. Screening of the library of various heterocyclic compounds containing an alkylsulfonyl moiety. Pharmaceutical Chemistry Journal, 46(6), 345-350 (2012). View Source
